molecular formula C21H24N2O2S B2715055 3-(3,5-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-95-1

3-(3,5-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2715055
M. Wt: 368.5
InChI Key: SWUJZBAXSSFENC-UHFFFAOYSA-N
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Description

Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to be a complex organic molecule with multiple rings and functional groups.



Synthesis Analysis

The synthesis of a complex organic compound typically involves multiple steps, each requiring specific reagents and conditions. The overall yield, purity, and cost-effectiveness are important considerations.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It’s important for understanding its reactivity and potential uses in chemical synthesis.



Physical And Chemical Properties Analysis

This could include determining the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.


Scientific Research Applications

Alkylation and Oxidation Studies

  • Researchers have explored the alkylation and oxidation reactions of related compounds, which are crucial for understanding their chemical behavior and potential applications in synthetic chemistry (Ohkata, Takee, & Akiba, 1985).

Antimicrobial and Anti-Proliferative Activities

Crystal Structure Analysis

  • Crystal structure and Hirshfeld surface analysis of related derivatives have been conducted to understand their molecular arrangement, which is critical for their application in material science and drug design (Gumus et al., 2019).

Synthesis and Spectral Analysis

  • Detailed synthesis and spectral analysis of related compounds have been performed, providing insights into their chemical properties and potential applications in various fields, including pharmaceuticals (Rasool et al., 2016).

Electronic Structure and Molecular Orbital Calculations

  • Studies on the electronic structure of similar compounds, including molecular orbital calculations, have been conducted. These studies are essential for understanding their electronic properties and potential applications in electronics and photonics (Aydogan, Turgut, Ocal, & Erdem, 2002).

Photochemical Synthesis

  • Photochemical methodologies have been explored for the synthesis of related compounds, which could offer new pathways for their production and application in various chemical processes (Buscemi et al., 2001).

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact. If the compound is new, it would need to be evaluated for safety.


Future Directions

This could involve exploring potential applications of the compound, improving its synthesis, or conducting further studies to better understand its properties and behavior.


properties

IUPAC Name

10-(3,5-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-5-24-18-8-6-7-16-17-12-21(4,25-19(16)18)23(20(26)22-17)15-10-13(2)9-14(3)11-15/h6-11,17H,5,12H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUJZBAXSSFENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=CC(=CC(=C4)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

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